molecular formula C14H20 B1590307 1-Cyclohexyl-4-ethylbenzene CAS No. 4501-39-7

1-Cyclohexyl-4-ethylbenzene

Cat. No. B1590307
CAS RN: 4501-39-7
M. Wt: 188.31 g/mol
InChI Key: NXDYRIDLOUSORJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-4-ethylbenzene is a chemical compound with the molecular formula C14H20 . It has a molecular weight of 188.31 . It is a colorless to yellow liquid .


Molecular Structure Analysis

The InChI code for 1-Cyclohexyl-4-ethylbenzene is 1S/C14H20/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3 . This indicates that the molecule consists of a benzene ring substituted with a cyclohexyl group at the 1-position and an ethyl group at the 4-position.


Physical And Chemical Properties Analysis

1-Cyclohexyl-4-ethylbenzene has a boiling point of 284°C at 760 mmHg . Its density is approximately 0.9 g/cm³ . The compound has a flash point of 120.9°C . It has a molar refractivity of 61.7 cm³ .

Scientific Research Applications

Oxidation Mechanisms

Research into the oxidation mechanisms of ethylbenzene, a compound structurally related to 1-Cyclohexyl-4-ethylbenzene, reveals insights into its autoxidation process. The study by Hermans, Peeters, & Jacobs (2007) elucidates the mechanism at approximately 420 K, identifying the primary hydroperoxide product's rapid reaction compared to the arylalkane substrate.

Catalytic Oxidation

The use of chromium-substituted aluminophosphate-5 (CrAPO-5) in the autoxidation of hydrocarbons like cyclohexane and ethylbenzene, closely related to 1-Cyclohexyl-4-ethylbenzene, offers insights into selective oxidation processes. The study by Chen & Sheldon (1995) demonstrates CrAPO-5 as a heterogeneous, recyclable catalyst, achieving high selectivity and yield in oxidation reactions.

Homolytic Degradation of Peroxy Esters

Investigation into the kinetics of ethylbenzene oxidation in the presence of acetic anhydride by Nosacheva, Voronina, & Perkel’ (2004) reveals the importance of homolytic degradation of peroxy esters. This study is significant for understanding the initiating abilities of hydroperoxides related to 1-Cyclohexyl-4-ethylbenzene.

Alkylation Processes

The alkylation of ethylbenzene with cyclohexyl chloride, as studied by Saha et al. (2012), presents a mathematical model for optimizing the yield of cyclohexylethylbenzene, closely related to 1-Cyclohexyl-4-ethylbenzene. This study provides insights into the effects of temperature and catalyst amount on yield.

Nano-Manganese-Catalyzed Oxidation

Research on the use of a nano-manganese-catalyst for the selective oxidation of compounds like ethylbenzene, conducted by Habibi & Faraji (2013), provides valuable information on catalyst efficiency and selectivity in oxidation reactions relevant to 1-Cyclohexyl-4-ethylbenzene.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P338, and P351 .

properties

IUPAC Name

1-cyclohexyl-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDYRIDLOUSORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00497779
Record name 1-Cyclohexyl-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-ethylbenzene

CAS RN

4501-39-7
Record name 1-Cyclohexyl-4-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4501-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-4-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00497779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-cyclohexyl-4-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Kato, K Maruoka - Angewandte Chemie International Edition, 2020 - Wiley Online Library
… In a control experiment, we treated 1-cyclohexyl-4-ethylbenzene (7 a) with diethyl azodicarboxylate (DEAD) (0.10 mmol) in 1,2-dichloroethane (0.15 m) in the presence of NHPI (5 mol …
Number of citations: 16 onlinelibrary.wiley.com
BH Gross, RC Mebane, DL Armstrong - Applied Catalysis A: General, 2001 - Elsevier
Raney nickel in refluxing 2-propanol is an effective catalytic system for cleaving CO bonds in aromatic alcohols by transfer hydrogenolysis. Deoxygenation of alcohols substituted at …
Number of citations: 58 www.sciencedirect.com
TS Chen, H Long, Y Gao, HC Xu - … Chemie International Edition, 2023 - Wiley Online Library
… The compound 1-cyclohexyl-4-ethylbenzene has two benzylic sites, a 2 and a 3, present on the same phenyl ring. The selective oxidation of the 2 benzylic site occurred without any …
Number of citations: 1 onlinelibrary.wiley.com
M Stangier, A Scheremetjew… - Chemistry–A European …, 2022 - Wiley Online Library
… Representative procedure for the synthesis of product 2i: 1-Cyclohexyl-4ethylbenzene 1i (94.3 mg, 0.50 mmol), DCE (2.0 mL), HFIP (1.0 mL), and NEt3·3HF (1.0 mL) were placed in a …
L Gong, QY Li, S Cheng, Z Ye, T Huang, F Yang… - 2023 - researchsquare.com
… The reaction with 1-ethyl-4-methylbenzene exhibited a site-selectivity of 4.8:1 rr (product 68), whereas 1-ethyl-4-(4-isopropylphenoxy)benzene or 1-cyclohexyl-4-ethylbenzene provided …
Number of citations: 2 www.researchsquare.com
QY Li, S Cheng, Z Ye, T Huang, F Yang, YM Lin… - Nature …, 2023 - nature.com
… The reaction with 1-ethyl-4-methylbenzene exhibited a site-selectivity of 4.8:1 rr (product 69), whereas 1-ethyl-4-(4-isopropylphenoxy)benzene or 1-cyclohexyl-4-ethylbenzene provided …
Number of citations: 8 www.nature.com
ZX Wu, GW Hu, YX Luan - ACS Catalysis, 2022 - ACS Publications
… When 1-cyclohexyl-4-ethylbenzene was used as the substrate, catalyst 33 furnished near-perfect site-selectivity. In contrast, the steric-hindered NHPI derivative 38 showed virtually no …
Number of citations: 12 pubs.acs.org
C Yang, S Arora, S Maldonado, DA Pratt… - Nature Reviews …, 2023 - nature.com
… They used the geometry of these catalysts to achieve site-selective amination of 1-cyclohexyl-4-ethylbenzene. When starting with NHPI as the catalyst, benzylic amination occurred at …
Number of citations: 1 www.nature.com

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